molecular formula C₁₃H₁₆O₇ B1140512 Benzyl D-Glucuronate CAS No. 135970-30-8

Benzyl D-Glucuronate

Cat. No.: B1140512
CAS No.: 135970-30-8
M. Wt: 284.26
InChI Key:
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Description

Benzyl D-Glucuronate is an ester derivative of D-glucuronic acid, a glucose derivative. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. This compound is often used as a substrate in enzymatic assays and has been studied for its interactions with glucuronoyl esterases.

Scientific Research Applications

Benzyl D-Glucuronate is widely used in scientific research, particularly in the study of glucuronoyl esterases. These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by cleaving ester bonds between lignin and carbohydrates. This compound serves as a substrate in enzymatic assays to characterize the activity and specificity of glucuronoyl esterases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl D-Glucuronate typically involves the esterification of D-glucuronic acid with benzyl alcohol. One common method includes the use of 4-methoxybenzylidene groups to protect the hydroxyl groups of D-glucuronic acid. The reaction is catalyzed by acid hydrolysis or hydrogenolysis to remove the protecting groups, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which offers high efficiency and environmental friendliness. This method utilizes enzymes to catalyze the esterification process, providing a sustainable alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl D-Glucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl D-Glucuronate involves its interaction with glucuronoyl esterases. These enzymes hydrolyze the ester bond, releasing D-glucuronic acid and benzyl alcohol. The molecular targets include the ester linkages in lignin-carbohydrate complexes, facilitating the breakdown of plant cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl D-Glucuronate is unique due to its specific interactions with glucuronoyl esterases and its role in the study of lignocellulosic biomass degradation. Its benzyl ester group provides distinct properties compared to other glucuronate esters, making it a valuable tool in biochemical research .

Properties

IUPAC Name

benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUFSLWFIOAGY-SJZSRGDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661803
Record name Benzyl D-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135970-30-8
Record name Benzyl D-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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